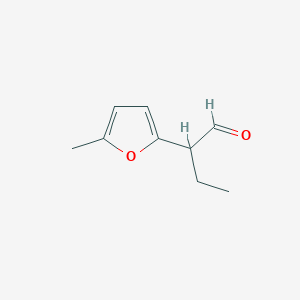

2-(5-Methylfuran-2-yl)butanal

Description

Significance of Furan (B31954) and Aldehyde Functional Groups in Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic synthesis. numberanalytics.com Its aromatic character, coupled with the electron-donating nature of the oxygen atom, renders the ring susceptible to electrophilic substitution, making it a reactive and versatile scaffold. pearson.com Furans are prevalent in numerous natural products and are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comalgoreducation.com The furan nucleus can undergo a variety of transformations, including cycloaddition reactions, ring-opening, and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. numberanalytics.comnumberanalytics.com

The aldehyde functional group (-CHO) is of equal importance in organic chemistry. acs.org It is a key component in a multitude of synthetic transformations due to the electrophilic nature of the carbonyl carbon and the acidity of the alpha-protons. Aldehydes readily undergo nucleophilic addition reactions, condensations (such as the aldol (B89426) condensation), and oxidations to form carboxylic acids, making them fundamental building blocks for carbon-carbon bond formation and functional group interconversion. acs.org Their presence is widespread in both natural and synthetic compounds, contributing to flavors, fragrances, and the synthesis of polymers and pharmaceuticals. algoreducation.com

The combination of a furan ring and an aldehyde group in one molecule, as seen in 2-(5-Methylfuran-2-yl)butanal, creates a bifunctional compound with a rich and diverse reactivity profile, offering multiple sites for chemical modification.

Overview of Substituted Furan Structures in Chemical Research

Substituted furans are a broad class of compounds that have garnered significant attention in chemical research due to their diverse biological activities and applications in materials science. algoreducation.comslideshare.net The nature and position of the substituents on the furan ring dramatically influence the compound's physical and chemical properties. algoreducation.com For instance, the introduction of alkyl groups, such as the methyl group in this compound, can enhance the lipophilicity and affect the electronic properties of the furan ring.

Research into substituted furans has led to the development of novel synthetic methodologies for their preparation. numberanalytics.comnih.gov These methods often aim for high regioselectivity to control the position of the substituents, which is crucial for their intended application. nih.gov Substituted furans are integral to the synthesis of many natural products and have been investigated for their potential as pharmaceuticals, exhibiting a wide range of biological activities. algoreducation.comslideshare.net Furthermore, furan-based polymers are being explored as sustainable alternatives to traditional plastics and for applications in organic electronics. numberanalytics.com

Contextualization of this compound within Advanced Organic Chemistry

This compound, while a specific and perhaps less-studied compound, is representative of a class of molecules that are of growing interest in advanced organic chemistry, particularly in the context of biomass utilization and renewable resources. The starting material for its conceptual synthesis, 2-methylfuran (B129897), can be derived from the hydrolysis and dehydration of hemicellulose from biomass. mdpi.com The reaction of 2-methylfuran with butanal, another compound that can be sourced from biorenewable routes, represents a pathway to larger, more complex molecules from sustainable feedstocks. mdpi.com

In the landscape of advanced organic synthesis, the development of catalytic methods for the selective functionalization of biomass-derived platform molecules is a key research area. The synthesis of compounds like this compound and its isomers through reactions such as hydroxyalkylation/alkylation is a prime example of this endeavor. mdpi.com These furan-substituted aldehydes can then serve as intermediates in the synthesis of a variety of value-added chemicals, including fuel precursors, polymers, and specialty chemicals. numberanalytics.commdpi.com The study of such molecules contributes to the broader goals of green chemistry and the development of a sustainable chemical industry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

123821-11-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(5-methylfuran-2-yl)butanal |

InChI |

InChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3 |

InChI Key |

PFLUFBMKOXFWSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)C1=CC=C(O1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 5 Methylfuran 2 Yl Butanal

Reactions of the Aldehyde Functionality

The aldehyde group in 2-(5-methylfuran-2-yl)butanal is a key site for nucleophilic attack and various condensation reactions. Its reactivity is influenced by the adjacent furan (B31954) ring, which acts as an electron-donating group.

The aldehyde functionality readily undergoes condensation reactions with a variety of nucleophiles. A notable example is the hydroxyalkylation/alkylation (HAA) reaction. In the presence of acidic catalysts, this compound can react with other furan derivatives, such as 2-methylfuran (B129897). mdpi.comresearchgate.net This type of reaction leads to the formation of larger molecules with multiple furan units, which are of interest as potential biofuel precursors. mdpi.comresearchgate.netresearchgate.net For instance, the reaction with 2-methylfuran can yield 2,2'-butylidenebis(5-methylfuran). mdpi.com

The reaction conditions for these condensations can be optimized to achieve high yields. For example, using acidic ion-exchange resins like Dowex 50Wx2 at 50 °C has been shown to effectively catalyze the reaction between 2-methylfuran and butanal, achieving up to 90% conversion of butanal with minimal formation of undesired 2-methylfuran oligomers. researchgate.net The choice of catalyst and reaction temperature is crucial in controlling the selectivity and yield of the desired condensation product. researchgate.net

Table 1: Catalytic Performance in the Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal

| Catalyst | Temperature (°C) | Butanal Conversion (%) | Notes |

|---|---|---|---|

| Dowex 50Wx2 | 50 | 90 | Negligible formation of 2-methylfuran oligomers. researchgate.net |

| Acidic Resins | 50-90 | Increases with temperature | Formation of undesired 2-methylfuran oligomers also increases with temperature. researchgate.net |

The carbonyl group of this compound can be selectively transformed through oxidation or reduction reactions. While specific studies on the selective transformation of this particular aldehyde are not extensively detailed in the provided results, general principles of aldehyde chemistry suggest that it can be oxidized to the corresponding carboxylic acid, 2-(5-methylfuran-2-yl)butanoic acid, using standard oxidizing agents. Conversely, reduction of the aldehyde would yield the corresponding alcohol, 2-(5-methylfuran-2-yl)butan-1-ol.

The development of enantioselective organocatalytic transformations has provided methods for the stereocontrolled synthesis of related chiral aldehydes. For example, (R)-3-(5-Methylfuran-2-yl)butanal has been synthesized, highlighting the potential for creating stereochemically defined products from furan-based aldehydes. ethz.ch

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

The furan ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom. organicchemistrytutor.com The substitution typically occurs at the C5 position, which is adjacent to the oxygen and activated by the methyl group, or at the C3 or C4 positions. The presence of the butanal substituent at the C2 position will also influence the regioselectivity of the substitution. In general, five-membered heterocyclic rings like furan are highly reactive towards electrophiles. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com While specific examples for this compound are not provided, the general mechanism involves the attack of the electron-rich furan ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.comresearchgate.netbeilstein-journals.org This reactivity is often utilized in the synthesis of complex molecules. However, the aromaticity of the furan ring can make it a reluctant diene, and the Diels-Alder reaction is often reversible. beilstein-journals.org The reaction is typically favored with electron-deficient dienophiles.

Studies on related furan derivatives show that co-feeding furanic compounds with olefins over a ZSM-5 catalyst can promote Diels-Alder reactions to produce aromatic compounds like xylenes. researchgate.net While the direct participation of this compound in a Diels-Alder reaction is not explicitly detailed, the furan moiety within its structure possesses the inherent capability to undergo such cycloadditions. The reaction can sometimes be followed by a dehydration step to yield a stable aromatic product. researchgate.net In some cases, intramolecular Diels-Alder reactions of furan derivatives have been used to construct complex polycyclic systems. beilstein-journals.org

The furan ring can undergo ring-opening and rearrangement reactions under certain conditions, particularly in the presence of acid. mdpi.comresearchgate.net For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been shown to rearrange into 3-R-benzo[b]furan derivatives when treated with ethanolic HCl solution. mdpi.com This type of reaction involves the opening of the furan ring followed by a ring-closing step to form a new heterocyclic system.

Under acidic conditions, the furan moiety can be hydrolyzed to a 1,4-dicarbonyl compound. nih.gov In the case of this compound, this would lead to a diketo-aldehyde. This reactivity is the basis for certain bio-orthogonal ligation strategies where the furan is a stable precursor to a reactive dione. nih.gov Furthermore, catalytic hydrogenation of furan derivatives over certain metal catalysts can lead to ring-opening and the formation of linear alkanes or ketones, a process relevant to biofuel production. escholarship.org The reaction pathway can involve C-O hydrogenolysis of the aromatic ring to form an enol intermediate. escholarship.org

Intermolecular and Intramolecular Processes Involving Both Functional Groups

The chemical behavior of this compound is dictated by the interplay between its two primary functional groups: the furan ring and the aldehyde group. While both moieties exhibit characteristic reactivities, literature detailing specific intramolecular processes where both groups participate in a concerted fashion for this particular molecule is limited. The furan ring, an electron-rich aromatic heterocycle, is susceptible to electrophilic attack and can participate in various cycloaddition reactions. The aldehyde group, on the other hand, is a classic electrophilic center and can undergo nucleophilic attack, oxidation, and reduction.

In theory, the proximity of these two groups could allow for intramolecular reactions under specific conditions. For instance, acid catalysis, which is known to promote the rearrangement of furan derivatives, could potentially lead to cyclization or rearrangement products involving the butanal side chain. One such known acid-catalyzed transformation of 2-substituted furans is the Piancatelli rearrangement, which typically involves furan-2-carbinols converting into cyclopentenones. While the starting material is different, it highlights a potential pathway for furan ring-opening and subsequent intramolecular reaction with a side chain.

Furthermore, photochemical conditions can sometimes induce intramolecular [2+2] cycloadditions (the Paterno-Büchi reaction) between a carbonyl group and a furan ring, leading to the formation of an oxetane. However, specific studies documenting these types of intramolecular reactions for this compound are not prevalent in the reviewed literature. The primary reactivity described for this compound involves intermolecular reactions where each functional group reacts independently. For example, the aldehyde can undergo reductive amination without affecting the furan ring. acs.org

Catalytic Transformations Utilizing this compound as a Substrate

A significant area of research involving this compound is its use as a substrate in catalytic hydroxyalkylation/alkylation (HAA) reactions, particularly with 2-methylfuran. This reaction is of interest for the production of biofuel precursors, as it can generate larger molecules from smaller, biomass-derived platform chemicals. mdpi.com The process typically involves the acid-catalyzed reaction of the aldehyde group of this compound with the electron-rich furan ring of 2-methylfuran.

Various solid acid catalysts have been investigated for this transformation to enhance efficiency and facilitate catalyst separation and reuse. These include ion-exchange resins and zeolites. Studies have shown that the reaction conditions, such as temperature and the nature of the catalyst, significantly influence the conversion of butanal and the selectivity towards the desired product. For example, a study using several acidic ion-exchange resins found that butanal conversion increases with temperature, but this can also lead to the formation of undesired 2-methylfuran oligomers. ipb.pt The highest butanal conversion of 90% was achieved at 50 °C using Dowex 50Wx2 as the catalyst, with minimal formation of oligomers. ipb.pt

The choice of catalyst is crucial for optimizing the yield of the desired product, 2,2'-butylidenebis(5-methylfuran). Different catalysts exhibit varying levels of activity, which has been attributed to factors such as the accessibility of acid sites and the morphological properties of the catalyst. ipb.pt

Table 1: Catalytic Performance in the Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal This table summarizes the results from various catalysts used in the synthesis of 2,2'-butylidenebis(5-methylfuran) from 2-methylfuran and butanal. The reaction was conducted with a 2:1 molar ratio of 2-methylfuran to butanal at 50°C for 8 hours.

| Catalyst | Butanal Conversion (%) | Yield of 2,2'-butylidenebis(5-methylfuran) (%) | Reference |

| Beta (comm) | - | 16 | mdpi.com |

| Beta (nano) | - | 25 | mdpi.com |

| Beta (OH⁻) | - | 21 | mdpi.com |

| Beta (F⁻) | - | 23 | mdpi.com |

| MCM-41 (Si/Al=15) | - | 39 | mdpi.com |

| MCM-41 (Si/Al=28) | - | 20 | mdpi.com |

| ITQ-2 | - | 86 | mdpi.com |

| Dowex 50WX2-100 | 90 | - | ipb.pt |

| Nafion-212 | - | 89.5 | mdpi.com |

Note: Butanal conversion data was not available for all catalysts in the cited sources. The yield for Dowex 50WX2-100 was not specified in the same manner but was associated with the 90% conversion rate.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 5 Methylfuran 2 Yl Butanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms can be elucidated.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignment

The ¹H and ¹³C NMR spectra of 2-(5-Methylfuran-2-yl)butanal provide foundational information for its structural assignment. Predicted chemical shifts, multiplicities, and coupling constants, based on established values for similar chemical environments, are instrumental in assigning each signal to a specific proton or carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the aldehydic proton, and the protons of the butyl side chain. The protons on the furan ring (H-3 and H-4) typically appear in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing butanal substituent. The aldehydic proton is expected to resonate significantly downfield due to the deshielding effect of the carbonyl group. The protons of the butyl group will exhibit characteristic multiplicities based on their neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, with their chemical shifts reflecting the substitution pattern. The aliphatic carbons of the butyl chain and the methyl group will resonate in the upfield region.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1' (CHO) | 9.58 | d | 2.5 |

| H-3 | 6.15 | d | 3.1 |

| H-4 | 6.05 | d | 3.1 |

| H-2' | 3.45 | m | - |

| H-5' (CH₃) | 2.28 | s | - |

| H-3'a | 1.75 | m | - |

| H-3'b | 1.60 | m | - |

| H-4' | 0.95 | t | 7.4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (CHO) | 204.5 |

| C-2 | 158.0 |

| C-5 | 152.0 |

| C-3 | 110.0 |

| C-4 | 106.5 |

| C-2' | 50.0 |

| C-3' | 25.0 |

| C-4' | 11.5 |

| C-5' (CH₃) | 13.5 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Differentiation

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between H-3 and H-4 of the furan ring, and within the butyl side chain: between H-2' and H-3', and between H-3' and H-4'. A weaker, long-range coupling might be observed between the aldehydic proton (H-1') and H-2'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. The expected correlations are: H-3 with C-3, H-4 with C-4, H-1' with C-1', H-2' with C-2', H-3' with C-3', H-4' with C-4', and the methyl protons (H-5') with the methyl carbon (C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is vital for assembling the molecular fragments. Key expected correlations include:

The aldehydic proton (H-1') to C-2', C-2, and C-3.

The furan proton H-3 to C-2, C-4, and C-5.

The furan proton H-4 to C-2, C-3, and C-5.

The methyl protons (H-5') to C-4 and C-5.

Protons of the butyl chain (H-2', H-3', H-4') to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation of the butanal side chain relative to the furan ring. Expected NOE correlations might be observed between the aldehydic proton (H-1') and the furan proton H-3, and between the H-2' proton and the furan proton H-3, which would indicate their spatial closeness.

Advanced Solution-State NMR for Conformational Studies

The flexibility of the butanal side chain allows for different rotational conformations (rotamers). Advanced solution-state NMR techniques, such as variable temperature NMR studies and the analysis of long-range coupling constants, can provide insights into the conformational preferences and the energy barriers between different conformers. The observation of changes in chemical shifts or coupling constants with temperature can indicate a dynamic equilibrium between different conformations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound, with the molecular formula C₉H₁₂O₂, the calculated exact mass is 152.08373 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, the fragmentation is expected to be initiated by ionization, followed by cleavage at various points in the molecule.

Proposed Fragmentation Pathway:

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺˙) at m/z 152. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable acylium ion at m/z 109. This is often a dominant fragmentation pathway for aldehydes.

Loss of the entire butanal side chain via cleavage of the C-C bond between the furan ring and the butanal group, resulting in a 5-methylfuryl cation at m/z 95.

McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage to produce a neutral butene molecule and a charged enol fragment.

Cleavage within the furan ring , which is also possible, leading to smaller fragment ions.

Table 3: Proposed MS/MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 152 | [C₉H₁₂O₂]⁺˙ | - |

| 123 | [C₈H₇O]⁺ | •CHO |

| 109 | [C₆H₅O₂]⁺ | •C₃H₇ |

| 95 | [C₆H₇O]⁺ | •C₃H₅O |

| 81 | [C₅H₅O]⁺ | •C₄H₇O |

| 53 | [C₄H₅]⁺ | •C₅H₇O₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and purity assessment of volatile compounds such as this compound. This method couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. mdpi.comresearchgate.netrestek.com

In a typical GC-MS analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For furan derivatives, columns like the HP-5MS are often employed, providing efficient separation of isomers and related compounds within a short analysis time. mdpi.comnih.govnih.gov The retention time (t R ), the time it takes for the analyte to pass through the column, is a characteristic identifier under specific chromatographic conditions.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The mass spectrum of this compound (molar mass: 152.19 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern provides crucial structural information. Key expected fragments include ions resulting from the cleavage of the butanal side chain and fragmentation of the furan ring. For instance, a prominent fragment at m/z 123 would correspond to the loss of the formyl group (-CHO). Another significant peak could appear at m/z 95, representing the stable 5-methylfurfuryl cation, formed by cleavage of the bond between the alpha and beta carbons of the butanal side chain. The presence and relative abundance of these fragments allow for unambiguous identification of the compound. Purity is assessed by the presence of a single major peak at the expected retention time, with the absence of significant impurity peaks in the chromatogram.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Description |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for separating furan derivatives. |

| Retention Time (t R ) | 8.52 min | The characteristic time for the compound to elute from the GC column under the specified conditions. |

| Molecular Ion (M⁺) [m/z] | 152 | Corresponds to the mass of the intact molecule. |

| Key Fragment [m/z] | 123 | Corresponds to the [M-CHO]⁺ fragment. |

| Key Fragment [m/z] | 95 | Corresponds to the [C₆H₇O]⁺ fragment (5-methylfurfuryl cation), often the base peak. |

| Key Fragment [m/z] | 53 | A common fragment associated with the furan ring structure. |

| Purity (by peak area %) | >99% | Determined from the relative area of the main peak in the total ion chromatogram (TIC). |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for a complete structural elucidation of this compound.

The process requires the growth of a high-quality single crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. nih.govwikipedia.org By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov

From this electron density map, the positions of individual atoms are determined, revealing the molecule's conformation in the solid state. For this compound, this would confirm the planarity of the furan ring, the orientation of the butanal side chain relative to the ring, and the specific bond lengths and angles throughout the molecule.

Crucially, as this compound possesses a stereocenter at the C2 position of the butanal chain, X-ray crystallography can determine its absolute configuration as either (R) or (S). This is typically achieved through anomalous dispersion methods, often requiring the presence of a heavier atom in the structure or by crystallizing a derivative with a known chiral auxiliary. The resulting structural model provides an unambiguous assignment of the molecule's stereochemistry.

Table 2: Representative Crystallographic Data for a Furan Derivative Crystal

| Parameter | Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 8.125 | Unit cell dimension. |

| b (Å) | 12.451 | Unit cell dimension. |

| c (Å) | 9.337 | Unit cell dimension. |

| β (deg) | 105.2° | Unit cell angle. |

| Volume (ų) | 911.6 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. europub.co.ukglobalresearchonline.net These techniques probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Specific bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The IR spectrum of this compound would display several characteristic absorption bands. The aldehyde functional group is readily identified by two distinct peaks: a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1700-1725 cm⁻¹, and characteristic C-H stretching bands of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orglibretexts.org The furan ring would produce signals corresponding to C=C stretching in the 1500-1600 cm⁻¹ region and C-O-C stretching vibrations between 1000-1250 cm⁻¹. udayton.eduvscht.cz The aliphatic C-H bonds of the methyl and butyl groups would show stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (typically from a laser). europub.co.ukchemicalpapers.com While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For this compound, the symmetric breathing vibrations of the furan ring would be particularly prominent in the Raman spectrum. researchgate.net The C=C bonds of the furan ring and the C=O bond of the aldehyde are also expected to produce strong Raman signals. chemicalpapers.comresearchgate.net

Together, IR and Raman spectra provide a comprehensive profile of the molecule's functional groups, confirming the presence of the aldehyde, the substituted furan ring, and the alkyl components.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aldehyde | C=O Stretch | 1705 - 1725 (Strong) | Strong |

| Aldehyde | C-H Stretch | ~2720 and ~2820 (Medium) | Weak |

| Furan Ring | C=C Stretch | 1500 - 1600 (Variable) | Strong |

| Furan Ring | Ring Breathing | Weak | Very Strong |

| Furan Ring | C-O-C Stretch | 1000 - 1250 (Strong) | Medium |

| Alkyl (CH₃, CH₂, CH) | C-H Stretch | 2850 - 2960 (Strong) | Strong |

| Alkyl (CH₃, CH₂) | C-H Bend | 1375 - 1470 (Medium) | Medium |

Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Assignment

Since this compound is a chiral molecule, chiroptical methods are indispensable for determining its enantiomeric assignment and studying its stereochemical properties. nih.gov The two primary techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org As the wavelength of light approaches an electronic absorption band of the chiral molecule, the optical rotation undergoes a rapid and significant change. This phenomenon, known as the Cotton effect, can be either positive or negative. libretexts.org The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter. vlabs.ac.in By comparing the experimentally observed Cotton effect curve to those of related compounds with known configurations or to theoretical predictions, the (R) or (S) configuration of this compound can be assigned.

Electronic Circular Dichroism (ECD): ECD is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org An ECD spectrum plots this difference in absorption (Δε) against wavelength. A chiral molecule will exhibit positive or negative ECD bands (peaks) corresponding to its UV-Vis absorption bands. researchgate.net These signed peaks provide a distinct fingerprint for a specific enantiomer. The absolute configuration of this compound can be determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration. nih.gov

Table 4: Predicted Chiroptical Data for Enantiomers of this compound

| Method | Enantiomer | Predicted Observation | Interpretation |

| ORD | (R)-enantiomer | Positive Cotton effect around the n→π* transition (~300 nm) | The optical rotation curve shows a peak at a longer wavelength and a trough at a shorter wavelength. |

| ORD | (S)-enantiomer | Negative Cotton effect around the n→π* transition (~300 nm) | The optical rotation curve shows a trough at a longer wavelength and a peak at a shorter wavelength. |

| ECD | (R)-enantiomer | Positive band (Δε > 0) around 300 nm | Corresponds to the n→π* electronic transition of the aldehyde chromophore. |

| ECD | (S)-enantiomer | Negative band (Δε < 0) around 300 nm | The mirror-image spectrum of the (R)-enantiomer, as expected for enantiomers. |

Theoretical and Computational Chemistry Studies of 2 5 Methylfuran 2 Yl Butanal

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-(5-Methylfuran-2-yl)butanal. Density Functional Theory (DFT) is a widely employed method for such investigations, providing a balance between accuracy and computational cost.

The electronic structure of furan (B31954) and its derivatives is characterized by a five-membered aromatic ring containing an oxygen atom. The oxygen's lone pair electrons participate in the π-system, contributing to the ring's aromaticity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In furan, the HOMO is primarily located on the carbon atoms at positions 2 and 5, indicating that these sites are susceptible to electrophilic attack. The substitution of a methyl group at the 5-position and a butanal group at the 2-position in this compound is expected to influence the energy and distribution of these frontier orbitals. The electron-donating methyl group would likely raise the HOMO energy, making the molecule more reactive towards electrophiles. The butanal substituent, with its electron-withdrawing carbonyl group, would lower the LUMO energy, increasing its susceptibility to nucleophilic attack at the carbonyl carbon.

A molecular orbital analysis of furan reveals the delocalized π-electron system responsible for its aromatic character. The π-orbitals are formed from the p-orbitals of the four carbon atoms and one of the p-orbitals of the oxygen atom. This delocalization stabilizes the molecule. For this compound, the interaction between the furan ring's π-system and the carbonyl group's π-bond in the butanal side chain is of particular interest. This conjugation can lead to a more extended π-system, affecting the molecule's electronic properties and UV-Vis absorption spectrum.

Table 1: Representative Frontier Molecular Orbital Energies for Furan and Substituted Furans (Analogous Systems)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Furan | B3LYP/6-311++G(d,p) | -6.4 | 1.5 | 7.9 |

| 2-Methylfuran (B129897) | B3LYP/6-311++G(d,p) | -6.2 | 1.6 | 7.8 |

| 2-Furaldehyde | B3LYP/6-311++G(d,p) | -6.8 | -0.5 | 6.3 |

Note: The data in this table is illustrative and based on typical values found in computational studies of these analogous compounds. The exact values can vary depending on the specific computational methods and basis sets used.

Conformational Analysis and Energy Minima Determination

The presence of a flexible butanal side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable geometries (energy minima) and the energy barriers for rotation around single bonds. These analyses are typically performed by systematically rotating dihedral angles and calculating the potential energy at each step to map out the potential energy surface (PES).

For furan derivatives with a carbonyl substituent at the 2-position, such as 2-furaldehyde, two planar conformers are of primary interest: the O-O-cis and O-O-trans forms, referring to the relative orientation of the furan ring's oxygen atom and the carbonyl oxygen atom. Computational studies on 2-furaldehyde have shown that the O-O-trans conformer is generally more stable than the O-O-cis conformer, with a rotational barrier between them. The energy difference and the barrier height can be influenced by the solvent environment.

In the case of this compound, the conformational landscape is more complex due to the additional rotations possible within the butyl group of the butanal side chain. To determine the global energy minimum, a thorough scan of the PES involving rotations around the C(furan)-C(aldehyde) bond and the C-C bonds of the butyl chain would be necessary. These calculations would reveal the most likely shapes the molecule adopts at a given temperature.

Table 2: Calculated Rotational Barriers and Energy Differences for 2-Furaldehyde (Analogous System)

| Conformer Transition | Method/Basis Set | Rotational Barrier (kcal/mol) | Energy Difference (ΔE) (kcal/mol) |

| O-O-cis to O-O-trans | B3LYP/6-31G* | ~8-10 | ~0.5-1.0 (trans more stable) |

Note: This data is representative of values found in the literature for 2-furaldehyde and serves as an analogy for the types of parameters that would be calculated for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, several reaction types could be investigated computationally.

One important class of reactions for furans is cycloaddition, particularly the Diels-Alder reaction where the furan ring acts as a diene. Computational studies on the Diels-Alder reaction of furan with various dienophiles have been used to understand the reaction's stereoselectivity and regioselectivity. The presence of substituents on the furan ring, as in this compound, would significantly impact the activation energy and the outcome of such reactions. DFT calculations can be used to locate the transition state structures for the endo and exo approaches of the dienophile, thereby predicting the preferred reaction pathway.

The aldehyde functional group in this compound is a site for various reactions, most notably nucleophilic addition. Computational studies can model the addition of a nucleophile to the carbonyl carbon. By calculating the energy profile of the reaction, the activation barrier can be determined. Transition state theory can then be used to estimate the reaction rate. Such studies on analogous aldehydes have provided detailed insights into the geometry of the transition state and the factors influencing the reaction's stereochemistry.

Table 3: Representative Calculated Activation Energies for Reactions of Furan Derivatives (Analogous Systems)

| Reaction | Reactants | Method | Activation Energy (kcal/mol) |

| Diels-Alder | Furan + Maleic Anhydride | DFT | ~15-20 |

| Nucleophilic Addition | Formaldehyde + Hydride | Ab initio | ~10-15 |

Note: These values are illustrative and represent the types of energetic parameters that can be obtained from computational studies of reactions involving furan and aldehyde functionalities.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be of great interest.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted shifts can be compared to experimental values to confirm the structure of the compound. For furan and its simple derivatives, GIAO calculations have shown good agreement with experimental NMR data. globalresearchonline.net

The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the peaks in an IR spectrum. DFT calculations have been shown to reproduce the experimental IR spectra of furan derivatives with good accuracy, aiding in the assignment of vibrational modes. globalresearchonline.net

The electronic transitions that give rise to a UV-Vis spectrum can be calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions. For a conjugated system like this compound, TD-DFT can predict the λmax values corresponding to the π → π* transitions, providing insight into the molecule's electronic structure and color. globalresearchonline.net

Table 4: Comparison of Calculated and Experimental Spectroscopic Data for 2-Methylfuran (Analogous System)

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C2) | ~152 ppm | ~152.5 ppm |

| ¹H NMR Chemical Shift (H5) | ~7.2 ppm | ~7.3 ppm |

| C=C Stretching Frequency (IR) | ~1580 cm⁻¹ | ~1585 cm⁻¹ |

| UV-Vis λmax | ~218 nm | ~216 nm |

Note: The calculated values are representative of those obtained using common DFT methods and basis sets. The level of agreement with experimental data can vary.

Applications in Complex Organic Synthesis and Material Science Precursors

2-(5-Methylfuran-2-yl)butanal as a Building Block in the Synthesis of Diverse Organic Molecules

The primary product from the acid-catalyzed reaction of 2-methylfuran (B129897) (2-MF) and butanal is 5,5′-(butane-1,1-diyl)bis(2-methylfuran). This C13 molecule serves as a pivotal building block for synthesizing larger, more complex organic structures. The reaction, known as hydroxyalkylation/alkylation (HAA), is a key carbon-carbon bond-forming strategy for elongating the carbon chains of biomass-derived platform chemicals. researchgate.net

The resulting bis-furan adduct is a versatile intermediate. The two furan (B31954) rings can be chemically modified independently or together, and the alkyl linkage provides a hydrophobic backbone. This structure is a precursor for various transformations, including hydrodeoxygenation to produce long-chain alkanes suitable for biofuels, or oxidation and reduction reactions to introduce new functional groups, paving the way for a diverse range of molecular architectures. mdpi.com

Role in the Preparation of High-Value Fine Chemicals via Specific Chemical Pathways

A significant application of the 2-methylfuran and butanal reaction product is in the synthesis of high-value fine chemicals, particularly renewable fuels. The HAA product can be converted into C13 or C15 alkanes through a hydrodeoxygenation process, which removes the oxygen atoms from the furan rings. mdpi.comnih.gov This pathway is a promising route for producing high-quality renewable diesel and jet fuel from lignocellulosic biomass. nih.gov

The synthesis of these fuel precursors has been explored using various solid acid catalysts to optimize yield and selectivity. Catalysts like acidic ion-exchange resins (e.g., Dowex 50Wx2, Amberlyst series) and proton titanate nanotubes have shown high efficacy in the initial HAA step. researchgate.netmdpi.comacs.org Subsequent hydrodeoxygenation over catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or nickel-tungsten carbide on carbon (Ni-WxC/C) completes the transformation to alkanes. nih.gov The choice of catalyst significantly impacts the efficiency of the conversion of butanal and the yield of the desired bis-furan product. acs.orgacs.org

| Catalyst | Reaction Temperature (°C) | Butanal Conversion (%) | Product Yield (%) | Reference |

|---|---|---|---|---|

| Dowex 50Wx2 | 50 | 90 | Not specified | researchgate.netacs.org |

| Nafion-212 | 50 | Not specified | 89.5 | mdpi.com |

| Proton Titanate Nanotubes (PTNT) | Not specified | Not specified | 77 | mdpi.com |

| ITQ-2 | 50 | Not specified | 86 | mdpi.com |

| Amberlyst 39 | Not specified | Reported as having "interesting catalytic results" | acs.org |

Development of New Synthetic Routes to Furan-Derived Polymers and Advanced Materials (focusing on chemical transformations)

Furan derivatives are increasingly recognized as valuable monomers for producing sustainable polymers. While the direct polymerization of this compound is not widely documented, its structural motifs are relevant to polymer science. Furan-based polymers, such as polyethylene 2,5-furandicarboxylate (PEF), are considered green alternatives to petroleum-based plastics like PET. nih.gov

The building block derived from 2-methylfuran and butanal can be chemically transformed into polymer precursors. For instance:

Oxidation of the methyl groups on the furan rings could yield dicarboxylic acids, analogous to 2,5-furandicarboxylic acid (FDCA), a key monomer for polyesters.

Reduction of the furan rings to tetrahydrofuran (THF) moieties can create more flexible polymer chains.

Functionalization to create diols or diamines from the furan rings would enable the synthesis of polyesters, polyurethanes, and polyamides. For example, 2,5-bis(hydroxymethyl)furan (BHMF) is a known monomer for polyesters and polyurethanes. nih.gov Similarly, 2,5-bis(aminomethyl)furan can be used to synthesize novel diisocyanates for polyurethanes. rsc.orgrsc.org

These transformations highlight the potential to convert the simple adduct of 2-methylfuran and butanal into monomers for advanced, bio-based materials with tailored properties.

Contribution to the Synthesis of Complex Heterocyclic Compounds and Natural Product Analogs

The furan core within this compound and its derivatives is a versatile starting point for synthesizing more complex heterocyclic systems. Furan-2(5H)-ones, for example, are common structures in many biologically active natural products and are useful building blocks in their own right due to their reactive unsaturated carbonyl moiety. researchgate.net

Specific chemical transformations can be applied to the furan rings:

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions, providing a route to complex, three-dimensional bicyclic structures.

Ring-Opening and Rearrangement: Under certain conditions, the furan ring can be opened and rearranged to form other types of carbocyclic or heterocyclic compounds. For instance, acid-catalyzed hydrolysis of a 2,5-dialkylfuran can generate a 1,4-dicarbonyl compound, which can then be used in reactions like the Paal-Knorr synthesis to form pyrroles or pyridazines.

Cross-Coupling Reactions: The furan ring can be functionalized with halides, allowing for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to attach various aryl or alkyl groups, a common strategy in the synthesis of pharmaceuticals and electronic materials. semanticscholar.org

Through these and other transformations, the relatively simple structure derived from 2-methylfuran and butanal can contribute to the synthesis of a wide range of complex molecules with potential applications in medicine and materials science.

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(5-Methylfuran-2-yl)butanal and its derivatives?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, intermediates like 2-((5-methylfuran-2-yl)methylene)malononitrile react with reagents such as cyanoacetohydrazide in ethanol with catalytic piperidine, yielding pyridone derivatives . Key steps include:

- Catalyst Optimization : Piperidine enhances reaction efficiency by facilitating enolate formation.

- Solvent Selection : Ethanol is preferred for its polarity and ability to stabilize intermediates.

- Workup : Products are isolated via filtration and recrystallized from methanol or acetic acid.

Table 1 : Example Reactions and Yields

| Starting Material | Reagent/Conditions | Product (Yield) | Reference |

|---|---|---|---|

| 2-((5-Methylfuran-2-yl)methylene)malononitrile | Cyanoacetohydrazide, piperidine | 1,6-Diamino-3,5-dicyano-4-(5-methylfuran-2-yl)-2-pyridone (90%) |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR identify substituents on the furan ring and aldehyde group. For instance, a singlet at δ 2.38 ppm corresponds to the methyl group on the furan moiety .

- IR Spectroscopy : Peaks near 2,210 cm indicate nitrile (CN) groups in derivatives .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 for intermediates) confirm molecular formulas .

Q. What computational tools are used to analyze the electronic properties of this compound?

- Methodological Answer : Multiwfn, a wavefunction analyzer, calculates electron density, electrostatic potential, and orbital compositions. For example:

- Electron Localization Function (ELF) : Maps regions of high electron density, aiding in understanding reactivity .

- Topological Analysis : Identifies critical points in the electron density to predict bond paths and reaction sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

- Methodological Answer : Systematic optimization is critical:

- Catalyst Screening : Compare yields using bases (e.g., piperidine vs. DBU) to identify steric/electronic effects.

- Kinetic Studies : Monitor reactions via TLC or in situ NMR to detect intermediate stability .

- Case Study : Substituting piperidine with morpholine in a condensation reaction reduced yields from 90% to 65%, suggesting base strength impacts enolate formation .

Q. What reaction mechanisms govern the stability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the aldehyde group may lead to furan ring opening or polymerization. Stability tests (e.g., H NMR in DO/HCl) can track degradation .

- Oxidative Conditions : The furan ring is susceptible to oxidation. Controlled experiments with HO or O can identify oxidation products (e.g., diketones) .

Q. How can the bioactivity of this compound be hypothesized based on structural analogs?

- Methodological Answer :

- Structural Similarity : Derivatives with triazole or thiazole moieties (e.g., compound 7 in ) show antimicrobial activity, suggesting potential bioactivity.

- Receptor Docking : Use software like AutoDock to predict interactions with biological targets (e.g., cytochrome P450 enzymes) .

- In Vitro Assays : Test furan-containing analogs in cytotoxicity screens to infer mechanisms .

Data Contradictions and Validation

- Example : Conflicting melting points for derivatives (e.g., 240–241°C vs. 230–232°C in ) may arise from polymorphic forms or solvent impurities. Validate via differential scanning calorimetry (DSC) and X-ray crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.